molecular formula C21H19BrN2O2 B4112220 N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide

N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide

Cat. No. B4112220
M. Wt: 411.3 g/mol
InChI Key: NFRRWAAVSPLPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPP is a synthetic compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide works by covalently modifying the active site of enzymes. The compound contains a reactive group that can react with the nucleophilic residues in the active site of enzymes. The covalent modification of enzymes by N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can be detected by using various techniques such as mass spectrometry and gel electrophoresis.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has been shown to have various biochemical and physiological effects. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can inhibit the activity of enzymes involved in various biological processes such as lipid metabolism, protein degradation, and signal transduction. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has several advantages for lab experiments. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can be used to study the activity of enzymes in complex biological systems such as cells and tissues. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also be used to identify new targets for drug development. However, N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has some limitations for lab experiments. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can only modify enzymes that have an active site accessible to the reactive group of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also modify non-target proteins, leading to false-positive results.

Future Directions

There are several future directions for the study of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide. One direction is the development of new N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide analogs that can modify enzymes with greater specificity and efficiency. Another direction is the application of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide in the study of new biological processes and diseases. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also be used in the development of new drugs that target specific enzymes involved in disease processes.
Conclusion:
In conclusion, N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can be used as a chemical probe to study the activity of enzymes involved in various biological processes. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has various biochemical and physiological effects and has been used in the study of various diseases. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has several advantages for lab experiments but also has some limitations. There are several future directions for the study of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide, including the development of new N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide analogs and the application of N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide in the study of new biological processes and diseases.

Scientific Research Applications

N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has been widely used in scientific research due to its potential applications in various fields. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can be used as a chemical probe to study the activity of enzymes involved in various biological processes. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide can also be used to identify new targets for drug development and to study the mechanism of action of drugs. N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide has been used in the study of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-(4-anilinophenyl)-2-(4-bromophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c1-15(26-20-13-7-16(22)8-14-20)21(25)24-19-11-9-18(10-12-19)23-17-5-3-2-4-6-17/h2-15,23H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRRWAAVSPLPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-[4-(phenylamino)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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